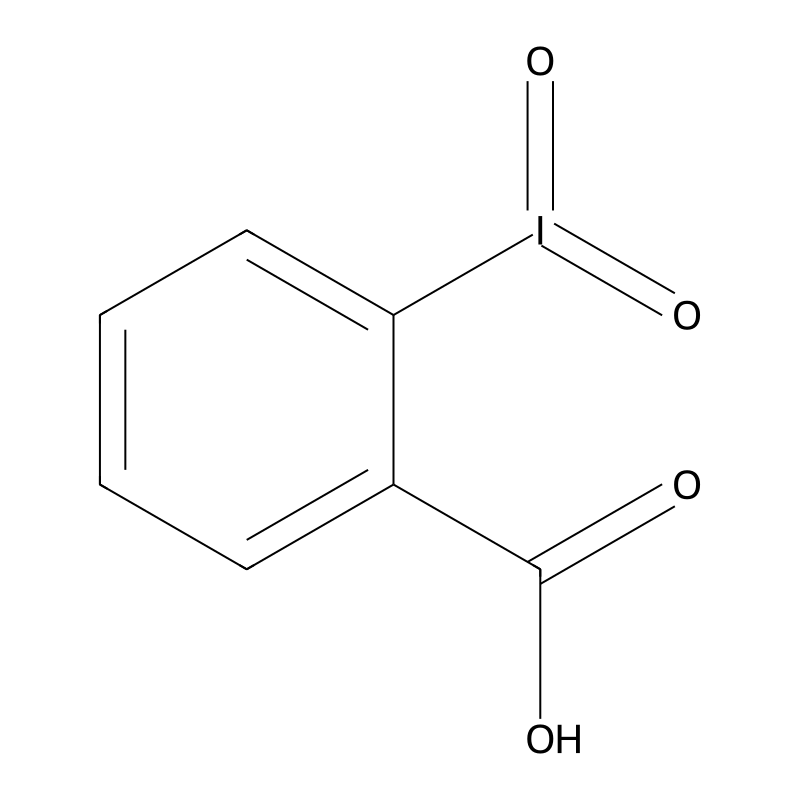

2-Iodoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oxidation of Alcohols to Carbonyl Compounds

Scientific Field: Organic Chemistry

Application Summary: A major application of IBX is the oxidation of alcohols to carbonyl compounds.

Method of Application: IBX is insoluble in almost all solvents, except DMSO.

Results or Outcomes: This oxidation process facilitates the construction of diverse heterocyclic systems.

Oxidation of Amino Alcohols to Amino Carbonyl Compounds

Application Summary: IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds.

Method of Application: Similar to the oxidation of alcohols, this process also involves the electron transfer from the substrate to IBX.

Results or Outcomes: This oxidation process is particularly useful because it allows for the conversion of amino alcohols to amino carbonyl compounds without affecting the amine functionality.

Oxidation of 1,2-Glycols

Application Summary: IBX can oxidize 1,2-glycols without the cleavage of the glycol carbon-carbon bond.

Method of Application: The oxidation process is similar to the previous applications, involving the electron transfer from the substrate to IBX.

Results or Outcomes: This oxidation process is significant because it allows for the oxidation of 1,2-glycols without breaking the carbon-carbon bond.

Oxidation of Allylic and Benzylic Positions

Application Summary: Allylic and benzylic positions are also susceptible to oxidation by IBX.

Method of Application: The oxidation process involves the electron transfer from the substrate to IBX.

Results or Outcomes: This oxidation process is particularly useful in organic synthesis as it allows for the selective oxidation of allylic and benzylic positions.

Synthesis of Unsaturated Carbonyl Compounds

Application Summary: Synthesis of unsaturated carbonyl compounds from carbonyl compounds can be accomplished by using IBX as an oxidant.

Results or Outcomes: This process is significant because it allows for the synthesis of unsaturated carbonyl compounds from carbonyl compounds.

Oxidation of Silyl Enol Ethers

Application Summary: Silyl enol ethers undergo oxidation upon exposure to IBX and 4-methoxypyridine N-oxide.

Results or Outcomes: This oxidation process is particularly useful in organic synthesis as it allows for the oxidation of silyl enol ethers.

Oxidative Cleavage

Application Summary: IBX can be used for the oxidative cleavage of certain organic compounds.

Method of Application: The exact method of application can vary depending on the specific substrate being oxidized.

Results or Outcomes: This process can be used to break down complex organic molecules into simpler ones.

α-Hydroxylations

Application Summary: IBX can be used for the α-hydroxylation of carbonyl compounds.

Method of Application: The exact method of application can vary depending on the specific substrate being hydroxylated.

Results or Outcomes: This process can be used to introduce a hydroxyl group at the α-position of a carbonyl compound.

Oxidation of β-hydroxyketones to β-diketones

Application Summary: IBX can be used for the oxidation of β-hydroxyketones to β-diketones.

Results or Outcomes: This process can be used to convert β-hydroxyketones into β-diketones.

Synthesis of Oligo (m -phenylene ethynylenes)

Scientific Field: Polymer Chemistry

Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used in the synthesis of oligo (m -phenylene ethynylenes).

Method of Application: The exact method of application can vary depending on the specific synthesis procedure.

Results or Outcomes: This process can be used to produce oligo (m -phenylene ethynylenes), a type of conjugated polymer.

Detoxification of Organophosphorus Nerve Agents

Scientific Field: Medicinal Chemistry

Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used in the synthesis of various detoxifiers of organophosphorus nerve agents.

Results or Outcomes: This process can be used to produce compounds capable of detoxifying organophosphorus nerve agents.

Detection of Sulfhydryl Groups in Proteins

Scientific Field: Biochemistry

Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used for the detection of sulfhydryl groups in proteins.

Method of Application: The exact method of application can vary depending on the specific detection procedure.

Results or Outcomes: This process can be used to detect and quantify the presence of sulfhydryl groups in proteins.

Suzuki Reaction

Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used in the Suzuki reaction.

Method of Application: The exact method of application can vary depending on the specific Suzuki reaction.

Results or Outcomes: This process can be used to form carbon-carbon bonds in organic compounds.

Synthesis of (±)-Lycoricidine

2-Iodoxybenzoic acid, commonly referred to as IBX, is an organic compound classified as a hypervalent iodine reagent. It is primarily utilized as an oxidizing agent in organic synthesis, particularly effective in converting alcohols to aldehydes and ketones. IBX is derived from 2-iodobenzoic acid and is known for its limited solubility in most organic solvents, making it primarily soluble in dimethyl sulfoxide. The compound has garnered attention due to its ability to facilitate various oxidation reactions under mild conditions, contributing significantly to synthetic organic chemistry .

The oxidation mechanism of IBX involves a two-step process. In the first step, the alcohol reacts with IBX to form a cyclic intermediate. This intermediate then undergoes rearrangement and fragmentation, leading to the formation of the aldehyde and the reduced periodinate species.

Key reactions include:

- Oxidation of Alcohols: Converts primary and secondary alcohols to aldehydes and ketones.

- Oxidative Cleavage of Glycols: Converts vicinal diols to diketones without breaking the carbon-carbon bond under specific conditions.

- Hydroxylation of Ketones: Allows for α-hydroxylation of keto compounds .

The synthesis of 2-iodoxybenzoic acid typically involves the oxidation of 2-iodobenzoic acid using strong oxidants such as potassium bromate or Oxone. A common method involves dissolving 2-iodobenzoic acid in water and adding Oxone at elevated temperatures (around 70°C), leading to the precipitation of IBX as a white crystalline solid. This method is favored due to its environmental friendliness, producing sulfate salts as by-products .

General Synthesis Steps:- Dissolve 2-iodobenzoic acid in water.

- Add Oxone and heat the mixture to 70°C.

- Allow the reaction to proceed until IBX crystallizes out.

- Collect and purify the product through recrystallization.

IBX is widely used in organic synthesis for various applications:

- Oxidation Reactions: Converting alcohols into carbonyl compounds.

- Synthesis of Unsaturated Carbonyl Compounds: Facilitating transformations that yield α,β-unsaturated carbonyl compounds.

- Selective Oxidations: Effective for oxidizing benzylic positions and amino alcohols without affecting other functional groups .

Studies on the interactions involving IBX have highlighted its compatibility with various functional groups, showcasing its versatility as an oxidant. Notably, it can tolerate amine functionalities during oxidation processes, which enhances its utility in complex organic syntheses. Research also indicates that some reactions proceed via single electron transfer mechanisms, further elucidating the pathways through which IBX operates in different substrates .

Several compounds are structurally or functionally similar to 2-iodoxybenzoic acid, each exhibiting unique properties and applications:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Dess-Martin Periodinane | More soluble than IBX; widely used as an oxidant | Often preferred for sensitive substrates |

| Iodosobenzene | Used for similar oxidation reactions | Less stable than IBX |

| 2-Iodosobenzoic Acid | Intermediate formed during IBX synthesis | Can be re-oxidized back to IBX |

| 2-Iodoxyacetophenone | Similar oxidation capabilities | Different reactivity profile |

Each of these compounds shares some functional similarities with IBX but may differ significantly in solubility, stability, or specific reactivity patterns, making them suitable for distinct applications within synthetic organic chemistry .

The preparation of 2-Iodoxybenzoic acid typically involves the oxidation of 2-iodobenzoic acid using strong oxidizing agents [1] [5]. Two principal methodologies have been established for this transformation: the Oxone-mediated oxidation and the potassium bromate/sulfuric acid approach [4] [28].

Oxone-Mediated Oxidation of 2-Iodobenzoic Acid

The Oxone-mediated oxidation represents a more modern and environmentally friendly approach to synthesizing 2-Iodoxybenzoic acid [3] [7]. In this method, 2-iodobenzoic acid undergoes oxidation using Oxone (potassium peroxymonosulfate triple salt, 2KHSO5·KHSO4·K2SO4) as the oxidizing agent [4] [7].

The reaction proceeds according to the following equation:

2-Iodobenzoic acid + Oxone → 2-Iodoxybenzoic acid [3] [7]

This synthetic route typically employs 1.0-1.5 equivalents of Oxone relative to 2-iodobenzoic acid [3]. The reaction is conducted in an aqueous medium at temperatures ranging from 60-70°C for 1-3 hours [3] [7]. The mechanism involves the oxidation of iodine(I) to iodine(V) via an iodine(III) intermediate, specifically 2-iodosobenzoic acid [3] [27].

A significant advantage of this method is that 2-Iodoxybenzoic acid precipitates from the reaction mixture as a white crystalline solid, facilitating its isolation by simple filtration [3]. After filtration, the product is typically washed with water and organic solvents such as acetone and diethyl ether to remove impurities [3] [7].

The Oxone-mediated oxidation generally provides 2-Iodoxybenzoic acid in 77-82% yield with high purity (≥95%) [3]. By optimizing reaction conditions, particularly by shortening the reaction time to one hour at 70°C, the purity can be increased to ≥99%, albeit with a slightly reduced yield of 77% [1] [3].

Potassium Bromate/Sulfuric Acid Methodologies

The potassium bromate/sulfuric acid methodology represents the traditional approach for synthesizing 2-Iodoxybenzoic acid [1] [28]. This method has been employed since the early days of 2-Iodoxybenzoic acid synthesis and remains a reliable procedure [20] [28].

The reaction can be represented by the following equation:

2-Iodobenzoic acid + KBrO3 + H2SO4 → 2-Iodoxybenzoic acid [20] [28]

In this procedure, 2-iodobenzoic acid is treated with potassium bromate in the presence of sulfuric acid [20]. The reaction typically proceeds at temperatures ranging from room temperature to 65°C, with the reaction time varying depending on the scale of the synthesis [20] [28].

Mechanistically, the oxidation occurs via bromine intermediates, with sulfuric acid serving as both a solvent and a catalyst [28] [29]. The strong acidic conditions facilitate the oxidation of the iodine center from the +1 oxidation state in 2-iodobenzoic acid to the +5 oxidation state in 2-Iodoxybenzoic acid [28] [29].

The product is isolated by filtration and purified by washing with water, ethanol, and diethyl ether [20]. This method typically provides 2-Iodoxybenzoic acid in 80-85% yield [20] [28].

While this approach is well-established and provides good yields, it employs strong acidic conditions and potassium bromate, which is a powerful oxidant [20]. These factors have led to the development of alternative methods, such as the Oxone-mediated oxidation, which operates under milder conditions [3] [7].

Optimization of Reaction Conditions

The synthesis of 2-Iodoxybenzoic acid can be significantly influenced by various reaction parameters, including temperature, solvent choice, and other factors that affect yield and product quality [3] [17]. Optimizing these conditions is crucial for achieving high yields and purities of 2-Iodoxybenzoic acid [3].

Temperature and Solvent Effects

Temperature plays a critical role in the synthesis of 2-Iodoxybenzoic acid, particularly in the Oxone-mediated oxidation [3] [17]. Research has shown that the reaction yield is highly sensitive to temperature variations [3].

At room temperature (25°C), the Oxone-mediated oxidation proceeds very slowly, resulting in low conversion rates [3] [17]. As the temperature increases to the 40-50°C range, the reaction rate improves moderately [3]. The optimal temperature range has been identified as 60-70°C, where the reaction proceeds efficiently with good yields [3] [17].

However, temperatures exceeding 80°C lead to decreased yields due to the decomposition of 2-Iodoxybenzoic acid [3]. At temperatures above 100°C, significant decomposition occurs, making such conditions unsuitable for the synthesis [3] [17]. This temperature sensitivity is attributed to the thermal instability of 2-Iodoxybenzoic acid, which can decompose to 2-iodosobenzoic acid and 2-iodobenzoic acid at elevated temperatures [1] [3].

For the potassium bromate/sulfuric acid method, the reaction initiates slowly at room temperature but progresses well in the 40-65°C range [20] [28]. Temperatures above 80°C increase the risk of overoxidation and potential safety hazards [20].

Solvent selection also significantly impacts the synthesis of 2-Iodoxybenzoic acid [3] [17]. For the Oxone-mediated oxidation, water is essential as it facilitates the dissolution of Oxone [3]. Studies have shown that reactions conducted in pure water lead to successful production of 2-Iodoxybenzoic acid with yields of approximately 82% [3].

Interestingly, when organic solvents are used in the absence of water, no reaction occurs because Oxone remains undissolved [3]. However, water/organic solvent mixtures can be employed to improve the solubility of the starting materials while maintaining the reactivity of Oxone [3] [17].

For the potassium bromate/sulfuric acid method, the reaction is typically conducted in aqueous sulfuric acid, which serves as both the solvent and catalyst [20] [28]. The concentration of sulfuric acid is critical for the reaction efficiency and product purity [20].

Yield Enhancement Strategies

Several strategies have been developed to enhance the yield and quality of 2-Iodoxybenzoic acid synthesis [3] [17]. These approaches focus on optimizing reaction parameters and introducing additives that improve reaction efficiency [3].

One effective strategy involves optimizing the reaction time [3]. For the Oxone-mediated oxidation, shorter reaction times (approximately 1 hour versus 3 hours) at 70°C result in slightly lower yields (77% versus 80%) but significantly higher product purity (≥99%) [1] [3]. This trade-off between yield and purity allows for the production of high-quality 2-Iodoxybenzoic acid suitable for sensitive applications [3].

The stoichiometry of the oxidant also plays a crucial role in yield optimization [3]. Studies have demonstrated that using precisely 1.0 equivalent of Oxone provides optimal yields in the Oxone-mediated oxidation [3]. Increasing the amount of Oxone beyond this point does not improve yields and may lead to overoxidation or decomposition of the product [3] [7].

The addition of catalysts represents another effective yield enhancement strategy [3]. Research has shown that incorporating catalytic amounts of ferric chloride (FeCl3, 2.5 mol%) accelerates the Oxone-mediated oxidation, allowing for shorter reaction times while maintaining good yields [3]. This catalytic effect is attributed to the ability of ferric ions to facilitate the oxidation process [3] [7].

Solvent selection can also significantly impact yields [3] [17]. While water is essential for the Oxone-mediated oxidation, the proper selection of co-solvents or solvent mixtures can increase yields by 5-15% [3] [17]. This improvement is attributed to enhanced solubility of the starting materials and better mass transfer during the reaction [3].

For the potassium bromate/sulfuric acid method, yield enhancement strategies include careful control of the acid concentration and reaction temperature [20] [28]. Maintaining the appropriate acid strength and temperature profile throughout the reaction ensures optimal conversion and minimizes side reactions [20].

Stabilization Techniques

Pure 2-Iodoxybenzoic acid is known to be impact and heat-sensitive, potentially leading to explosive decomposition at temperatures exceeding 200°C [1] [12]. This characteristic has necessitated the development of stabilization techniques to enable the safe handling and storage of 2-Iodoxybenzoic acid [1] [12].

Carboxylic Acid Additives (Benzoic Acid, Isophthalic Acid)

Carboxylic acids have emerged as effective stabilizers for 2-Iodoxybenzoic acid [1] [13]. Among these, benzoic acid and isophthalic acid have proven particularly effective [13] [22].

Benzoic acid is commonly employed as a stabilizer for 2-Iodoxybenzoic acid, typically comprising about 22% of the stabilized formulation [13] [22]. The stabilization mechanism involves the formation of hydrogen bonds between benzoic acid and 2-Iodoxybenzoic acid, which reduces the impact sensitivity of the latter [13] [18]. This interaction helps dissipate energy that might otherwise trigger decomposition, thereby enhancing the thermal stability of 2-Iodoxybenzoic acid [13] [22].

Isophthalic acid represents another effective stabilizer, usually constituting approximately 29% of stabilized 2-Iodoxybenzoic acid formulations [13] [22]. Similar to benzoic acid, isophthalic acid forms hydrogen bonds with 2-Iodoxybenzoic acid [13]. However, isophthalic acid contains two carboxylic acid groups, potentially allowing for more extensive hydrogen bonding networks that significantly improve the thermal stability of 2-Iodoxybenzoic acid [13] [22].

These carboxylic acid additives do not significantly alter the solubility profile of 2-Iodoxybenzoic acid, which remains largely insoluble in most common organic solvents except for dimethyl sulfoxide [1] [13]. Importantly, the oxidizing capability of 2-Iodoxybenzoic acid is preserved in these stabilized formulations, allowing them to be used effectively in synthetic applications [13] [18].